Ácido (S)-2-(pirrolidin-3-il)acético

Descripción general

Descripción

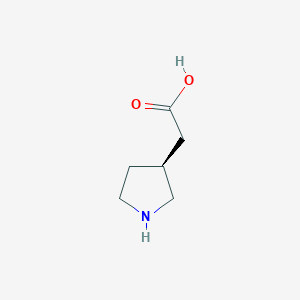

(S)-2-(Pyrrolidin-3-yl)acetic acid is a chiral compound with a pyrrolidine ring attached to an acetic acid moiety

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(S)-2-(Pyrrolidin-3-yl)acetic acid is characterized by a pyrrolidine ring and an acetic acid moiety, contributing to its unique chemical properties. As a non-proteinogenic amino acid derivative, it exhibits enhanced solubility when in hydrochloride salt form, making it suitable for pharmaceutical applications. Its structural similarities to β-homoproline suggest potential interactions with enzymes involved in collagen synthesis and neurotransmitter modulation.

Medicinal Chemistry

(S)-2-(Pyrrolidin-3-yl)acetic acid has been investigated for its potential therapeutic properties:

- Neuroprotection : In vivo studies have demonstrated that this compound can reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease. The compound's antioxidant efficacy significantly reduces markers of oxidative stress in cultured neuronal cells.

- Inflammatory Bowel Disease : Research indicates that derivatives of this compound can inhibit the fractalkine-CX3CR1 pathway, which is crucial for immune cell migration and adhesion in inflammatory conditions. This suggests its potential as a therapeutic agent for inflammatory bowel diseases .

Drug Discovery

The compound serves as a key building block in the synthesis of various bioactive molecules:

- Pyrrolidine Derivatives : It has been utilized in the design of new amides and derivatives that exhibit potent biological activities, such as acting on retinoic acid-related orphan receptors (RORγt), which are implicated in autoimmune diseases .

- Dual Agonists : Recent studies have focused on creating pyrrolidine derivatives that act as dual agonists at peroxisome proliferator-activated receptors (PPARs), showing promise in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes .

Neuroprotection in Alzheimer’s Models

A study conducted on transgenic mice models of Alzheimer's disease showed that treatment with (S)-2-(Pyrrolidin-3-yl)acetic acid resulted in a marked reduction in amyloid plaque formation and improved cognitive performance compared to control groups. The mechanism was attributed to the compound's ability to modulate neurotransmitter levels, particularly acetylcholine and glutamate.

Antioxidant Efficacy

Experimental assays revealed that (S)-2-(Pyrrolidin-3-yl)acetic acid significantly reduced oxidative stress markers in neuronal cells. This antioxidant property is critical for neuroprotection and has implications for developing treatments for neurodegenerative diseases.

Future Research Directions

Despite promising findings, further research is necessary to fully elucidate the mechanisms underlying the biological activities of (S)-2-(Pyrrolidin-3-yl)acetic acid. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the interactions of this compound at the molecular level will provide insights into its therapeutic potential.

- Clinical Trials : Evaluating the efficacy and safety of (S)-2-(Pyrrolidin-3-yl)acetic acid in human populations is essential for its development as a therapeutic agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-3-yl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of (S)-pyrrolidine-3-carboxylic acid as a starting material, which is then subjected to a series of reactions to introduce the acetic acid moiety. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), to protect the amine group during the synthesis .

Industrial Production Methods

Industrial production of (S)-2-(Pyrrolidin-3-yl)acetic acid may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by enabling precise control over reaction conditions and minimizing waste .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(Pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mecanismo De Acción

The mechanism of action of (S)-2-(Pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

®-2-(Pyrrolidin-3-yl)acetic acid: The enantiomer of (S)-2-(Pyrrolidin-3-yl)acetic acid, with different stereochemistry.

(S)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: A similar compound with a tert-butyl ester protecting group.

Uniqueness

(S)-2-(Pyrrolidin-3-yl)acetic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. This makes it a valuable compound for research and development in various fields .

Actividad Biológica

(S)-2-(Pyrrolidin-3-yl)acetic acid, also known as pyrrolidine-3-acetic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C7H13NO2

- CAS Number : 122442-92-5

- Molecular Weight : 143.18 g/mol

(S)-2-(Pyrrolidin-3-yl)acetic acid exhibits various biological activities primarily through the modulation of neurotransmitter systems and inflammatory pathways. Research indicates that it may act as a modulator of the gamma-aminobutyric acid (GABA) transporter, influencing GABAergic transmission, which is crucial for maintaining neuronal excitability and mood regulation .

Biological Activities

- Antinociceptive Effects :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Detailed Findings

- Antinociceptive Study : In a study involving rodents, administration of (S)-2-(Pyrrolidin-3-yl)acetic acid resulted in a significant reduction in pain behavior measured by the formalin test. The analgesic effect was attributed to enhanced GABAergic activity in the central nervous system .

- Inflammatory Bowel Disease Research : A study highlighted the compound's potential as a therapeutic agent for IBD by demonstrating its ability to downregulate fractalkine expression in colonic tissues. This suggests that it may help control immune cell infiltration and inflammation in the gut .

- Neuroprotection : Research involving neuronal cultures exposed to oxidative stress showed that treatment with (S)-2-(Pyrrolidin-3-yl)acetic acid significantly reduced cell death and preserved cellular integrity. This effect was linked to its antioxidant properties .

Propiedades

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENRUZPZZFMCA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363602 | |

| Record name | (S)-2-(Pyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122442-02-8 | |

| Record name | (3S)-3-Pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122442-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-(Pyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.